1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol
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Overview
Description
1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol is a chemical compound with the molecular formula C8H14N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol typically involves the reaction of 1-methylimidazole with an appropriate alkylating agent, such as 2-chloropropanol, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the alkylation process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The compound’s hydroxyl group can also participate in hydrogen bonding, further influencing its interactions with biological targets .
Comparison with Similar Compounds
- 2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol
- 1-(2-Methyl-1H-imidazol-1-yl)propan-2-ol
- 1-(1-Methyl-1H-imidazol-2-yl)propan-1-one
Comparison: 1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol is unique due to its specific substitution pattern on the imidazole ring and the presence of a hydroxyl group on the propanol chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, highlighting its uniqueness .
Properties
Molecular Formula |
C7H12N2O |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H12N2O/c1-6(10)5-7-8-3-4-9(7)2/h3-4,6,10H,5H2,1-2H3 |
InChI Key |
ZBJQBMBMIQREEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=CN1C)O |
Origin of Product |
United States |
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